1,3-Bis(4-aminophenyl)-1,3-diazetidine-2,4-dione
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Overview
Description
1,3-Bis(4-aminophenyl)-1,3-diazetidine-2,4-dione is a compound of significant interest in the field of organic chemistry It is known for its unique structure, which includes two aminophenyl groups attached to a diazetidine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-aminophenyl)-1,3-diazetidine-2,4-dione typically involves the reaction of 4-nitroaniline with phosgene to form 1,3-bis(4-nitrophenyl)urea. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired compound. The reaction conditions include maintaining a temperature of around 25°C and a pressure of 1 atm during the reduction step .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reduction step is carried out in large hydrogenation reactors equipped with palladium catalysts to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-aminophenyl)-1,3-diazetidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve the use of hydrogen gas and palladium catalysts.
Substitution: The aminophenyl groups can undergo electrophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalysts at room temperature.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the fully reduced amine.
Substitution: The major products are the substituted derivatives of the aminophenyl groups.
Scientific Research Applications
1,3-Bis(4-aminophenyl)-1,3-diazetidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polyimides and other high-performance polymers.
Biology: Studied for its potential as a cross-linking agent in the preparation of biocompatible materials.
Industry: Utilized in the production of advanced materials with high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-aminophenyl)-1,3-diazetidine-2,4-dione involves its ability to form stable complexes with various substrates. The aminophenyl groups can interact with different molecular targets through hydrogen bonding and π-π interactions. These interactions facilitate the formation of stable complexes, which can then exert their effects on the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-aminophenyl)urea: Similar in structure but lacks the diazetidine-dione core.
1,3-Bis(4-aminophenyl)thiourea: Contains a thiourea group instead of the diazetidine-dione core.
Uniqueness
1,3-Bis(4-aminophenyl)-1,3-diazetidine-2,4-dione is unique due to its diazetidine-dione core, which imparts distinct chemical and physical properties. This core structure enhances the compound’s stability and reactivity, making it suitable for various advanced applications .
Properties
CAS No. |
63170-84-3 |
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Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1,3-bis(4-aminophenyl)-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C14H12N4O2/c15-9-1-5-11(6-2-9)17-13(19)18(14(17)20)12-7-3-10(16)4-8-12/h1-8H,15-16H2 |
InChI Key |
ZWQBDXGTSBGMIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)N(C2=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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